N-Benzoyl-4-methoxybenzamide
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Overview
Description
N-Benzoyl-4-methoxybenzamide is an organic compound with the molecular formula C15H15NO2 It is a benzamide derivative, characterized by the presence of a benzoyl group attached to a 4-methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoyl-4-methoxybenzamide can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) under acidic conditions to form benzoic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of different substituted benzamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-Benzoyl-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Benzoyl-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-4-methoxybenzamide: Similar structure but with a benzyl group instead of a benzoyl group.
4-Methoxy-N-(4-methylbenzyl)benzamide: Contains a 4-methylbenzyl group instead of a benzoyl group.
Uniqueness
N-Benzoyl-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl group provides a different reactivity profile compared to similar compounds with benzyl or methylbenzyl groups.
Properties
CAS No. |
77290-63-2 |
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Molecular Formula |
C15H13NO3 |
Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-benzoyl-4-methoxybenzamide |
InChI |
InChI=1S/C15H13NO3/c1-19-13-9-7-12(8-10-13)15(18)16-14(17)11-5-3-2-4-6-11/h2-10H,1H3,(H,16,17,18) |
InChI Key |
BDBYNVQDGQEMJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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